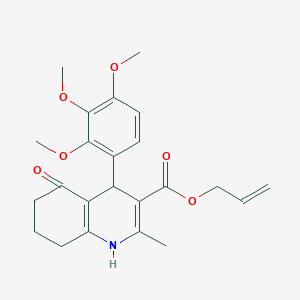![molecular formula C23H29N3O5 B5049582 4-[3-({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5049582.png)
4-[3-({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, a morpholine ring, and carbonyl groups .
Synthesis Analysis
Isoxazoles can be synthesized via a variety of methods, including 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Morpholines can be synthesized from 1,2-amino alcohols and related compounds .
Molecular Structure Analysis
The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The piperidine ring is a common structural element in many pharmaceuticals and natural products . Morpholine is a six-membered ring with one nitrogen and one oxygen atom .
Chemical Reactions Analysis
Isoxazoles undergo various chemical reactions due to the presence of the N-O bond. The isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, isoxazole has a molecular weight of 69.06202 g/mol and a density of 1.075 g/ml .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-16(2)20-15-21(31-24-20)23(28)25-8-6-18(7-9-25)30-19-5-3-4-17(14-19)22(27)26-10-12-29-13-11-26/h3-5,14-16,18H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXIERKSFWBANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B5049524.png)
![4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5049530.png)

![3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B5049564.png)
![1,1'-[(2-bromobenzyl)imino]di(2-propanol)](/img/structure/B5049568.png)
![(1S,9S)-11-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5049574.png)
![benzyl {[5-(anilinocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5049588.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)
![2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5049620.png)
